エデルフォシン

概要

説明

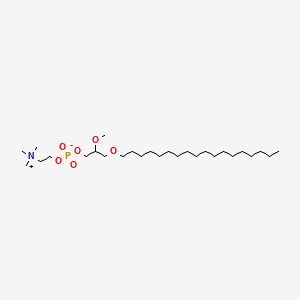

エデルフォシン、別名2-メトキシ-3-(オクタデシルオキシ)プロピル 2-(トリメチルアザニウムイル)エチル ホスフェートは、合成アルキルリゾホスファチジルコリンです。その抗腫瘍(抗がん)特性で知られています。 多くの従来の化学療法薬とは異なり、エデルフォシンはDNAを標的とするのではなく、細胞膜に組み込まれるため、正常な細胞を保護しながら腫瘍細胞で選択的なアポトーシスを引き起こします .

2. 製法

合成経路と反応条件: エデルフォシンの合成は、1-オクタデシル-2-O-メチル-sn-グリセロ-3-ホスホコリンとトリメチルアミンの反応によって行われます。このプロセスは通常、無水条件でクロロホルムやメタノールなどの有機溶媒を用いて行われます。 反応は、水酸化ナトリウムや水酸化カリウムなどの塩基の存在によって促進されます。塩基はヒドロキシル基を脱プロトン化し、求核置換を促進します .

工業生産方法: エデルフォシンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、収率と純度を最適化するために設計されており、再結晶やクロマトグラフィーなどの複数の精製工程を伴うことがよくあります。 自動反応器や連続フローシステムの使用により、効率性とスケーラビリティが向上します .

科学的研究の応用

作用機序

エデルフォシンは、細胞膜に組み込まれ、腫瘍細胞で選択的にアポトーシスを誘導することで作用します。Fas/CD95細胞死受容体を活性化し、MAPK/ERK増殖経路とAkt/プロテインキナーゼB(PKB)生存経路を阻害します。 さらに、エデルフォシンは転写因子に影響を与えることで遺伝子発現を調節し、免疫調節作用も持ちます .

生化学分析

Biochemical Properties

Edelfosine incorporates into the cell membrane and does not target the DNA . It interacts with various biomolecules, including the Fas/CD95 cell death receptor , and can inhibit the MAPK/ERK mitogenic pathway and the Akt/protein kinase B (PKB) survival pathway .

Cellular Effects

Edelfosine has a profound impact on various types of cells and cellular processes. In many tumor cells, it causes selective apoptosis, sparing healthy cells . It also affects gene expression by modulating the expression and activity of transcription factors . Furthermore, it has immune-modulating properties .

Molecular Mechanism

Edelfosine’s mechanism of action involves its accumulation in lipid rafts, from where it can activate the Fas/CD95 cell death receptor . This activation can inhibit the MAPK/ERK mitogenic pathway and the Akt/PKB survival pathway , leading to changes in gene expression .

Temporal Effects in Laboratory Settings

Edelfosine’s effects change over time in laboratory settings. It has been found that low doses of edelfosine stimulate the TCA cycle . These metabolic perturbations are coupled with an increase of nucleic acid synthesis de novo , indicating acceleration of biosynthetic and reparative processes.

Dosage Effects in Animal Models

The effects of edelfosine vary with different dosages in animal models . Bioavailability for a single oral dose of edelfosine was found to be less than 10%, but a multiple-dose oral administration increased this value up to 64% .

Metabolic Pathways

Edelfosine has been implicated as affecting numerous different metabolic pathways . These include those involved with amino acid metabolism, sugar metabolism, the TCA cycle, fatty acid biosynthesis, sphingolipid metabolism, glycerophospholipid metabolism, and glycerolipid metabolism .

Transport and Distribution

Edelfosine is widely scattered across different organs, but it is preferentially internalized by the tumor both in vitro and in vivo . It presents slow elimination and high distribution to tissues .

Subcellular Localization

Edelfosine is found to localize in the mitochondria of cells . It promotes a redistribution of lipid rafts from the plasma membrane to mitochondria, suggesting a raft-mediated link between plasma membrane and mitochondria .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of edelfosine involves the reaction of 1-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine with trimethylamine. The process typically requires anhydrous conditions and the use of organic solvents such as chloroform or methanol. The reaction is facilitated by the presence of a base, often sodium or potassium hydroxide, to deprotonate the hydroxyl groups and promote nucleophilic substitution .

Industrial Production Methods: Industrial production of edelfosine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

化学反応の分析

反応の種類: エデルフォシンは、次のようないくつかの化学反応を起こします。

酸化: エデルフォシンは酸化されて、さまざまなホスホネート誘導体を生成することができます。

還元: 還元反応はアルキル鎖を修飾し、その生物学的活性を変化させる可能性があります。

置換: 求核置換反応は、さまざまな官能基を導入することができます。これにより、さまざまな特性を持つ類似体の合成が可能になります.

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

主な生成物: これらの反応から生成される主な生成物には、さまざまなホスホネートおよびホスホコリン誘導体が含まれ、それぞれが異なる生物学的活性を示します .

類似化合物との比較

エデルフォシンは、ミルテフォシンやペリフォシンなどの化合物を含む、合成アルキルリゾホスファチジルコリンのファミリーに属します。これらの類似体と比較して、エデルフォシンは、正常な細胞を保護しながら、腫瘍細胞で選択的にアポトーシスを誘導する能力がユニークです。 この選択性は、細胞膜成分とシグナル伝達経路との特異的な相互作用によるものです .

類似化合物:

ミルテフォシン: 抗腫瘍および抗寄生虫特性を持つ別のアルキルリゾホスファチジルコリンです。

ペリフォシン: Akt経路を阻害し、癌細胞でアポトーシスを誘導する能力で知られています.

エデルフォシンのユニークな作用機序と選択的毒性は、さらなる研究と治療開発のための有望な候補となっています。

特性

IUPAC Name |

(2-methoxy-3-octadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34-35(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHFRGQHAERHWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H58NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045766 | |

| Record name | Edelfosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70641-51-9, 65492-82-2 | |

| Record name | Edelfosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70641-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Edelfosine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070641519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC343649 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | EDELFOSINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Edelfosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EDELFOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y6SNA8L5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。